Cas no 1126824-74-5 (8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-[1, 2, 4] triazolo [4, 3-a] pyridine
- 8-Bromo[1,2,4]triazolo[4,3-a]pyridine
- 8-BROMO-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE
- PB29098
- 8-bromo-1,2,4-Triazolo[4,3-a]pyridine
- AB0097823
- Z1267881767
- EN300-93357
- AS-33597
- A894537
- MFCD00498951
- DTXSID40712433
- AKOS023529737
- DA-15401
- CS-W000456
- BVB82474
- Z1255395495
- 1126824-74-5
- SCHEMBL19438287
- SY042284
- 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
-
- MDL: MFCD00498951
- Inchi: 1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
- InChI Key: VGXAZVRSJKLGGG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN2C=NN=C21
Computed Properties
- Exact Mass: 196.95886g/mol
- Monoisotopic Mass: 196.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 1.9
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188552-1g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine |
1126824-74-5 | 95% | 1g |
$517.44 | 2023-09-04 | |
| Alichem | A029188552-5g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine |
1126824-74-5 | 95% | 5g |
$669.50 | 2023-09-04 | |
| TRC | B416700-100mg |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine |
1126824-74-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B416700-500mg |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine |
1126824-74-5 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B416700-1g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine |
1126824-74-5 | 1g |
$ 340.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1624-10g |
8-Bromo[1,2,4]triazolo[4,3-a]pyridine |
1126824-74-5 | 95% | 10g |
$770 | 2023-09-07 | |
| abcr | AB453415-1 g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine, 95%; . |
1126824-74-5 | 95% | 1g |
€194.70 | 2023-04-22 | |
| abcr | AB453415-5 g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine, 95%; . |
1126824-74-5 | 95% | 5g |
€569.90 | 2023-04-22 | |
| abcr | AB453415-10 g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine, 95%; . |
1126824-74-5 | 95% | 10g |
€934.00 | 2023-04-22 | |
| abcr | AB453415-1g |
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine, 95%; . |
1126824-74-5 | 95% | 1g |
€176.40 | 2024-08-03 |
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Suppliers
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
Professional Introduction to Compound with CAS No. 1126824-74-5 and Product Name: 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine (CAS No. 1126824-74-5) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolo[4,3-a]pyridine derivatives, which are known for their broad spectrum of pharmacological effects. The presence of a bromine substituent at the 8-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocycle consisting of a pyridine ring connected to a triazole ring. This structural motif is particularly interesting because it can serve as a privileged structure in drug design, contributing to favorable pharmacokinetic and pharmacodynamic properties. The bromine atom in 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine not only increases its utility as a synthetic building block but also allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, there has been growing interest in developing novel therapeutic agents based on triazolo[4,3-a]pyridine derivatives due to their demonstrated efficacy in various disease models. For instance, studies have shown that certain analogs of this scaffold exhibit anti-inflammatory, antiviral, and anticancer properties. The brominated derivative 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine is particularly noteworthy because it can be easily modified to generate compounds with tailored biological activities.
One of the most compelling aspects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For example, researchers have utilized this compound to develop inhibitors of kinases and other enzymes involved in cancer progression. The bromine atom serves as a handle for introducing further modifications via palladium-catalyzed cross-coupling reactions, allowing chemists to explore diverse chemical space.
The pharmaceutical industry has been particularly keen on exploring triazolo[4,3-a]pyridine derivatives due to their potential as drug candidates. The brominated version of this compound has been used in several high-throughput screening campaigns to identify novel bioactive molecules. These efforts have led to the discovery of several lead compounds that are currently being evaluated in preclinical studies.
Moreover, the synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine itself is an intriguing challenge for organic chemists. The compound can be prepared through multi-step synthetic routes that involve cyclization reactions and halogenation processes. The efficiency and scalability of these synthetic methods are crucial for industrial applications where large quantities of the compound may be required for drug development.
Recent advances in computational chemistry have also contributed to the study of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine by enabling researchers to predict its biological activity and optimize its structure for better pharmacological properties. Molecular modeling studies have revealed that the presence of the bromine atom influences the compound's binding affinity to target proteins by modulating its electronic and steric properties.
In conclusion,8-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1126824-74-5) is a structurally fascinating and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of reactivity and functionalization possibilities makes it an indispensable tool for chemists and drug developers working on next-generation therapeutic agents.
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